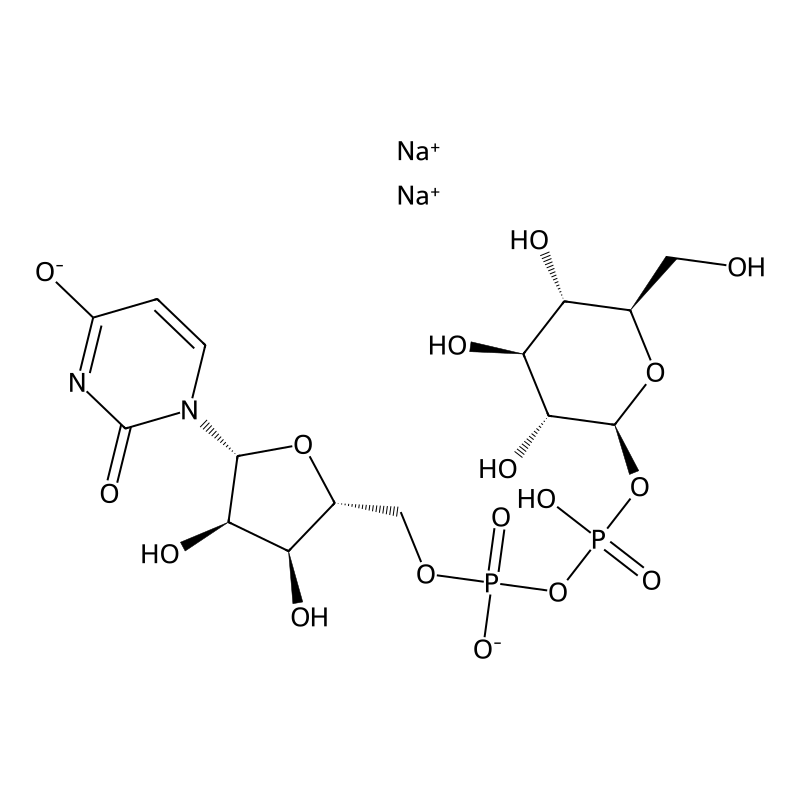UDP-β-D-Glucose (sodium salt)

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
UDP-β-D-Glucose (sodium salt) is a nucleotide sugar, specifically the sodium salt form of uridine 5'-(trihydrogen pyrophosphate), mono-β-D-glucopyranosyl ester. It has the CAS Registry Number 7333-33-7 and is known as a stereoisomer of UDP-α-D-Glucose, which plays a crucial role in various biochemical processes. UDP-β-D-Glucose serves as a substrate in glycosylation reactions, facilitating the transfer of glucose to other molecules, thereby participating in carbohydrate metabolism and biosynthesis pathways .
Substrate for Glycosyltransferases
UDPG acts as a sugar donor for various glycosyltransferases, enzymes responsible for transferring a sugar molecule to another molecule. These enzymes play a crucial role in numerous biological processes, including:
- Glycoprotein biosynthesis: UDPG is a substrate for enzymes that glycosylate proteins, a vital step in protein folding and function .
- Glycolipid biosynthesis: UDPG serves as a sugar donor for enzymes involved in the synthesis of glycolipids, essential components of cell membranes .
- Polysaccharide synthesis: UDPG can be utilized by glycosyltransferases to build complex carbohydrates like cellulose and starch .
Researchers can use UDPG to study the activity and specificity of glycosyltransferases in vitro. Additionally, radioactively labeled UDPG can be employed to track sugar incorporation into various biomolecules, providing insights into cellular glycosylation processes.
In Vitro Studies on Carbohydrate Metabolism
UDPG is a valuable tool for studying carbohydrate metabolism in cell cultures and isolated enzymes. It can be used to:
- Investigate sugar nucleotide regeneration pathways: Researchers can utilize UDPG to assess the activity of enzymes responsible for regenerating UDPG from other sugar nucleotides .
- Analyze glycosylation defects: Studies with UDPG can help identify mutations in genes encoding glycosyltransferases, leading to a better understanding of glycosylation disorders .
- Evaluate the impact of drugs on glycosylation: Researchers can employ UDPG to determine how drugs might affect glycosylation processes in cells, potentially leading to the development of new therapeutic strategies.
- Glycosylation: It acts as a donor of glucose in the synthesis of polysaccharides and glycoproteins.
- Enzymatic Reactions: UDP-β-D-Glucose can be utilized by specific glycosyltransferases to add glucose to acceptor molecules, such as proteins or lipids .
- Hydrolysis: Under certain conditions, it can undergo hydrolysis to release glucose and uridine diphosphate.
The specific reaction mechanisms depend on the enzymes involved and the substrates present.
While UDP-β-D-Glucose's biological activities are not extensively characterized, it is known to participate in metabolic pathways that involve glucose metabolism and energy production. It is particularly relevant in the synthesis of glycogen and other polysaccharides, contributing to cellular energy storage and structural functions . Its role as a substrate for glycosyltransferases implicates it in various biological processes, including cell signaling and recognition.
UDP-β-D-Glucose can be synthesized through various methods:
- Enzymatic Synthesis: This involves using specific enzymes such as UDP-glucose pyrophosphorylase, which catalyzes the conversion of glucose-1-phosphate and uridine triphosphate into UDP-β-D-Glucose.
- Chemical Synthesis: Chemical methods may also be employed, though these are less common due to the complexity of nucleotide sugar synthesis.
- Extraction from Biological Sources: It can also be isolated from biological tissues where it naturally occurs.
UDP-β-D-Glucose has several applications across various fields:
- Biochemistry Research: Used as a substrate in studies involving glycosylation and carbohydrate metabolism.
- Pharmaceuticals: Potential use in drug development targeting carbohydrate-related pathways.
- Biotechnology: Employed in recombinant DNA technology for modifying sugars on proteins or other biomolecules.
Studies on UDP-β-D-Glucose interactions focus primarily on its role as a substrate for glycosyltransferases. These interactions are crucial for understanding how carbohydrates are synthesized and modified in different biological contexts. The specificity of these interactions can lead to insights into metabolic disorders related to carbohydrate metabolism .
UDP-β-D-Glucose can be compared with several similar compounds, particularly its stereoisomer UDP-α-D-Glucose and other nucleotide sugars:
| Compound | Structure Type | Biological Role |
|---|---|---|
| UDP-α-D-Glucose | Nucleotide sugar | Primary donor of glucose for glycosylation reactions |
| GDP-D-Mannose | Nucleotide sugar | Donor of mannose for glycosylation |
| CMP-N-Acetylneuraminic Acid | Nucleotide sugar | Donor of sialic acid for glycoprotein synthesis |
UDP-β-D-Glucose is unique due to its specific stereochemistry, which influences its reactivity and interaction with different enzymes compared to other nucleotide sugars like UDP-α-D-Glucose .








